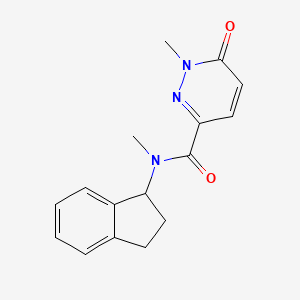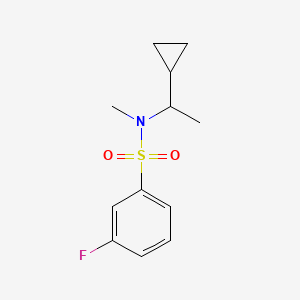
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide, also known as CFM-2, is a small molecule that has been extensively studied for its potential applications as a tool compound in scientific research. CFM-2 belongs to a class of compounds known as sulfonamides, which have been widely used in medicinal chemistry due to their ability to inhibit enzymes involved in various biological processes.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase by binding to the active site of the enzyme. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit the CA XII isoform of carbonic anhydrase, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit the CA XII isoform of carbonic anhydrase, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide as a tool compound is its selectivity for the CA XII isoform of carbonic anhydrase. This selectivity allows for the specific inhibition of CA XII in cancer cells, while leaving other isoforms of carbonic anhydrase unaffected. However, one of the limitations of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide. One direction is the development of more potent and selective inhibitors of CA XII, which could have even greater potential for cancer therapy. Another direction is the study of the physiological and biochemical effects of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide in vivo, which could provide further insight into its potential therapeutic applications. Additionally, the use of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide as a tool compound in the study of other enzymes and biological processes could lead to the discovery of new therapeutic targets.
合成法
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with N-methylcyclopropaneamine to form the intermediate N-(1-cyclopropylethyl)-3-fluorobenzenesulfonamide. This intermediate is then reacted with dimethylsulfate to form the final product, N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide. The overall yield of this process is around 30%.
科学的研究の応用
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been used as a tool compound in various scientific research applications. One of the main applications of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide is in the study of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit a specific isoform of carbonic anhydrase, known as CA XII, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-9(10-6-7-10)14(2)17(15,16)12-5-3-4-11(13)8-12/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZKVGDEFRBKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
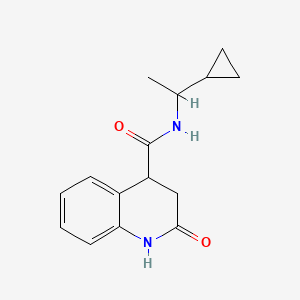

![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
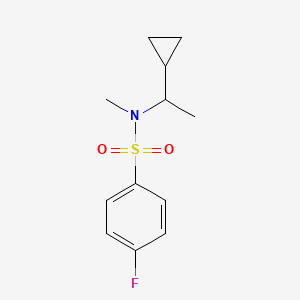
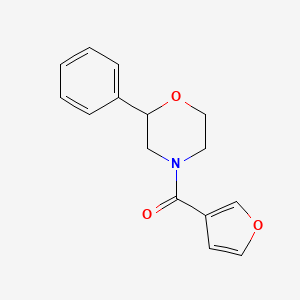

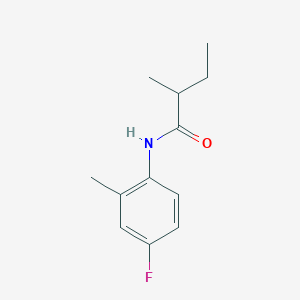
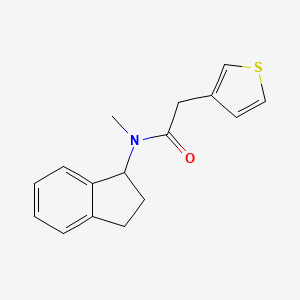
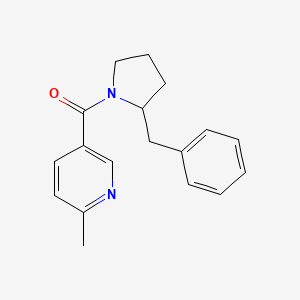
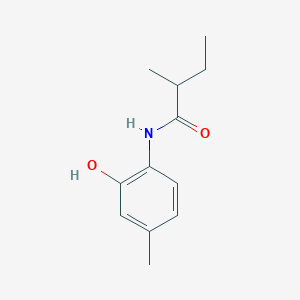
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
